(6-Bromo-8-methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone
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Overview
Description
(6-Bromo-8-methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-8-methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone typically involves multi-step organic reactions. The process may start with the bromination of a benzopyran precursor, followed by methoxylation and the introduction of a morpholine group. The final step usually involves the formation of the phenylmethanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the morpholine ring.
Reduction: Reduction reactions could target the carbonyl group in the phenylmethanone moiety.
Substitution: Halogen substitution reactions could occur at the bromine atom, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions could involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of (6-Bromo-8-methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-8-methoxy-2H-1-benzopyran-3-yl)phenylmethanone: Lacks the morpholine group.
(6-Bromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone: Lacks the methoxy group.
(8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone: Lacks the bromine atom.
Uniqueness
The presence of the bromine, methoxy, and morpholine groups in (6-Bromo-8-methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique properties and applications.
Properties
CAS No. |
122438-08-8 |
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Molecular Formula |
C21H20BrNO4 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
(6-bromo-8-methoxy-2-morpholin-4-yl-2H-chromen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C21H20BrNO4/c1-25-18-13-16(22)11-15-12-17(19(24)14-5-3-2-4-6-14)21(27-20(15)18)23-7-9-26-10-8-23/h2-6,11-13,21H,7-10H2,1H3 |
InChI Key |
IUPSJWQDBWDSOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C(=C2)C(=O)C3=CC=CC=C3)N4CCOCC4)Br |
Origin of Product |
United States |
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